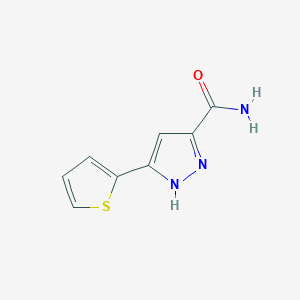

5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

5-thiophen-2-yl-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c9-8(12)6-4-5(10-11-6)7-2-1-3-13-7/h1-4H,(H2,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICHSQXBOKLWZJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NN2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Catalytic Condensation of Thiophene and Pyrazole Precursors

The most widely reported method involves the condensation of 5-bromothiophene-2-carboxylic acid with pyrazole-3-amine derivatives. Titanium(IV) chloride (TiCl₄) or 4-dimethylaminopyridine (DMAP) catalyzes the amide bond formation under reflux conditions in pyridine or dichloromethane (DCM) . Key parameters include:

| Parameter | Condition |

|---|---|

| Catalyst | TiCl₄ (0.1 equiv) or DMAP (1.2 equiv) |

| Solvent | Pyridine or DCM |

| Temperature | 80–100°C (reflux) |

| Reaction Time | 6–8 hours |

| Yield | 60–75% (after column chromatography) |

This method benefits from high regioselectivity due to the electron-withdrawing effect of the thiophene ring, which directs amidation to the pyrazole’s 3-position . However, the use of TiCl₄ necessitates stringent moisture control, and pyridine’s toxicity complicates large-scale applications.

Ring-Closure via Cyclocondensation

A two-step approach synthesizes the pyrazole core in situ while introducing the thiophene moiety. Starting with 1-(thiophen-2-yl)propane-1,3-dione, cyclocondensation with hydrazine hydrate in ethanol under basic conditions (40% aqueous KOH) forms the pyrazole ring . Subsequent carboxylation using ammonium carbamate introduces the carboxamide group:

Step 1: Pyrazole Ring Formation

-

Reactants : 1-(Thiophen-2-yl)propane-1,3-dione (1.0 equiv), hydrazine hydrate (1.2 equiv)

-

Conditions : Ethanol, 25°C, 2 hours → Acidification with 5% HCl

-

Intermediate : 5-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole (Yield: 85–90%)

Step 2: Carboxamide Functionalization

-

Reactants : Intermediate (1.0 equiv), ammonium carbamate (2.0 equiv)

-

Conditions : Ethanol, reflux (78°C), 4 hours

This route’s advantage lies in its simplicity and avoidance of transition-metal catalysts. However, the dihydropyrazole intermediate requires careful oxidation to avoid over-oxidation to pyridine derivatives.

Hydrazide Carboxylation Strategy

Adapting methodologies from related pyrazole-carboxamides, this method employs 5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide as a precursor. Reaction with malononitrile derivatives in ethanol under reflux yields the target compound via nucleophilic acyl substitution :

| Component | Quantity |

|---|---|

| Carbohydrazide | 1.0 equiv |

| 2-(Methoxymethylene)malononitrile | 1.1 equiv |

| Solvent | Ethanol |

| Temperature | Reflux (78°C) |

| Time | 1.5 hours |

| Workup | Recrystallization (DMF) |

| Yield | 67% |

This method achieves moderate yields but requires high-purity carbohydrazide precursors, which are synthesized via additional steps involving thiophene-containing hydrazides .

Base-Mediated Hydrolysis of Nitrile Precursors

A patent-derived approach hydrolyzes 5-(thiophen-2-yl)-1H-pyrazole-3-carbonitrile using potassium hydroxide in methanol. Refluxing for 3 hours followed by acidification with HCl yields the carboxamide :

| Parameter | Condition |

|---|---|

| Substrate | 5-(Thiophen-2-yl)-1H-pyrazole-3-carbonitrile |

| Base | KOH (6.0 equiv) |

| Solvent | Methanol |

| Temperature | Reflux (65°C) |

| Time | 3 hours |

| Yield | Not reported (estimated 50–60%) |

While this method avoids hazardous catalysts, the nitrile precursor’s synthesis adds complexity. Industrial scalability is limited by methanol’s low boiling point, necessitating pressurized reactors for higher-temperature optimization.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Catalytic Condensation | High regioselectivity | Toxic solvents/catalysts | 60–75% |

| Cyclocondensation | Simple, no metal catalysts | Multi-step, oxidation risks | 70–75% |

| Hydrazide Carboxylation | Moderate yields | Precursor complexity | 67% |

| Nitrile Hydrolysis | Scalable, mild conditions | Low yield, precursor synthesis | 50–60% |

Mechanistic Insights and Optimization

-

Catalytic Condensation : TiCl₄ activates the carboxylic acid via Lewis acid-mediated coordination, facilitating nucleophilic attack by the pyrazole amine . DMAP acts as a Brønsted base, deprotonating the amine to enhance reactivity.

-

Cyclocondensation : The diketone’s α,β-unsaturated system undergoes nucleophilic addition by hydrazine, followed by cyclization and aromatization .

-

Nitrile Hydrolysis : KOH mediates the nucleophilic addition of water to the nitrile, forming an imidate intermediate that tautomerizes to the carboxamide .

Optimization Strategies :

Analyse Chemischer Reaktionen

Types of Reactions

5-(Thiophen-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Halogenated thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Anticancer Activity

Research has demonstrated that derivatives of 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide exhibit notable cytotoxic effects against various cancer cell lines. For example, compounds with structural similarities have been shown to induce apoptosis in hypopharyngeal tumor models, outperforming standard treatments like bleomycin. The mechanism of action often involves modulation of specific molecular targets, enhancing binding affinity due to the unique structural features of the compound.

2. Anti-inflammatory and Analgesic Properties

The compound is being investigated for its potential anti-inflammatory and analgesic effects. Studies have indicated that certain derivatives can reduce inflammation and pain, making them candidates for new pain relief medications . The structure-activity relationship (SAR) suggests that modifications at specific positions enhance therapeutic efficacy .

3. Antidepressant Effects

A series of pyrazole derivatives, including those based on this compound, have been evaluated for their antidepressant properties. Preclinical evaluations showed significant reductions in immobility time in behavioral tests, indicating potential as antidepressant agents . The presence of electron-withdrawing groups has been linked to improved activity against monoamine oxidase isoforms, which are relevant targets in depression treatment .

Agricultural Chemistry

1. Development of Herbicides and Fungicides

In agricultural applications, this compound is utilized in the formulation of herbicides and fungicides. Its effectiveness in protecting crops from pests while promoting sustainable farming practices has been highlighted in recent studies . This compound's role in enhancing crop yield and resistance to diseases is crucial for modern agriculture.

Material Science

1. Polymer Enhancement

The compound is explored for its ability to improve the properties of polymers. Research indicates that incorporating this compound into polymer matrices can lead to stronger and more durable materials suitable for various industrial applications . This enhancement is attributed to the compound's unique chemical structure and interactions within the polymer matrix.

Environmental Science

1. Bioremediation Applications

Studies are underway to assess the role of this compound in bioremediation processes. Its potential to aid in pollution control and ecosystem restoration is being investigated, offering promising solutions for environmental challenges . The compound's ability to interact with various environmental pollutants makes it a candidate for further research in this domain.

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Key Differences and Implications

The ethoxyphenyl group in 25b introduces lipophilic character, facilitating membrane penetration for antiviral activity .

Pharmacological Targets: AM4113 and related cannabinoid receptor ligands (e.g., 1-(2,4-dichlorophenyl)-4-ethyl-5-(thiophen-2-yl) derivatives) exhibit inverse agonism at peripheral CB1 receptors, making them candidates for obesity therapy . In contrast, the antidepressant activity of TTf is attributed to its dihydropyrazole structure and hydroxylphenyl substitution .

Material Science Applications: Compound 7 incorporates a 2,3-diphenylquinoxaline separator and cyanoacrylic acid acceptor, enabling extended conjugation for solar cell applications. This contrasts with the simpler thiophene-pyrazole framework of the parent compound, which lacks such optoelectronic tunability .

Research Findings and Trends

- Synthetic Methodologies : Suzuki and Stille couplings are widely employed for introducing thiophene moieties into pyrazole scaffolds, as seen in the synthesis of 5-(thiophen-2-yl)-1H-indazoles (yields: 42–99%) .

- Theoretical Insights: DFT studies on quinoxaline derivatives highlight the role of electron-withdrawing groups (e.g., cyanoacrylic acid) in charge transfer efficiency, a property less explored in the parent compound .

Notes

- Data Gaps: Limited pharmacokinetic data (e.g., bioavailability, toxicity) are available for the parent compound, necessitating further preclinical studies.

- Contradictions : While AM4113 and 25b prioritize peripheral receptor targeting, the antidepressant TTf likely acts centrally, underscoring the need for subtype-specific functional assays .

Biologische Aktivität

5-(Thiophen-2-yl)-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole core with a thiophene substituent, which is known for enhancing biological activity through various mechanisms. The carboxamide group contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound is attributed to its ability to interact with various receptors and enzymes. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

- Biochemical Pathways : The compound affects multiple pathways, including those related to inflammation, cancer progression, and microbial resistance.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance:

- In Vitro Studies : The compound demonstrated significant antimicrobial activity against various pathogens, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

- Biofilm Inhibition : It effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, showcasing its potential in treating biofilm-associated infections .

Antidepressant Activity

The antidepressant potential of derivatives related to this compound has been explored:

- Preclinical Evaluations : A series of pyrazole derivatives were evaluated for their antidepressant effects using behavioral models such as the forced swimming test (FST) and tail suspension test (TST). One derivative reduced immobility time significantly compared to standard treatments like Imipramine .

- Structure-Activity Relationship (SAR) : Substituents on the aromatic ring influenced antidepressant activity, indicating that modifications can enhance efficacy .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of this compound have also been documented:

- COX Inhibition : Various derivatives exhibited selective inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. Some compounds showed superior anti-inflammatory effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| 5a | 68 | 85 |

| 7b | 72 | 90 |

| Standard | 54 | 60 |

Study on Antidepressant Activity

A study synthesized several phenyl-substituted pyrazoles and evaluated their antidepressant effects. The most effective derivative showed a significant reduction in immobility time in both FST and TST at a dosage of 10 mg/kg, suggesting strong antidepressant properties .

Study on Antimicrobial Efficacy

An investigation into the antimicrobial properties revealed that certain derivatives exhibited potent activity against resistant strains of bacteria. The study utilized time-kill assays and biofilm formation tests to validate the efficacy of the compounds .

Q & A

Q. What are the recommended synthetic routes for 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized?

The synthesis of pyrazole-carboxamide derivatives typically involves cyclocondensation reactions. A common method is the reaction of thiophene-substituted hydrazines with β-keto esters or nitriles under reflux in ethanol or DMF. For example, describes a reflux procedure using anhydrous ethanol (4 hours, 61% yield) followed by recrystallization from DMF to obtain crystalline products . Key optimization parameters include:

- Temperature control : Reflux conditions (~78°C for ethanol) prevent side reactions.

- Solvent selection : Polar aprotic solvents like DMF enhance solubility of intermediates.

- Catalysts : Acidic or basic catalysts (e.g., HCl, piperidine) may accelerate cyclization.

- Purification : Column chromatography or recrystallization improves purity, as noted in for analogous compounds .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) :

Q. X-ray Crystallography :

Q. Mass Spectrometry :

- High-resolution MS (HRMS) validates molecular weight (e.g., 331.4 g/mol for related compounds in ) .

Advanced Research Questions

Q. How do substituents on the pyrazole and thiophene rings influence conformational stability and intermolecular interactions?

Substituents dictate molecular packing and bioactivity:

- Electron-withdrawing groups (e.g., -CF₃, -Cl) increase planarity, enhancing π-π stacking () .

- Hydrogen bonding : In , intramolecular N–H⋯N and N–H⋯F bonds stabilize supramolecular chains, while thione groups mediate intermolecular S⋯H interactions .

- Torsional angles : The thiophene ring in forms a dihedral angle of ~80° with the pyrazole core, reducing steric clash and favoring bioactive conformations .

Q. What strategies resolve contradictions in biological activity data for structurally similar analogs?

Discrepancies in bioactivity often arise from assay conditions or substituent variations. Methodological approaches include:

- Dose-response profiling : Test compounds across a wide concentration range (e.g., 0.1–100 µM) to identify true EC₅₀/IC₅₀ values.

- Structural analogs : Compare derivatives with systematic substituent changes (e.g., ’s 4-chlorophenyl vs. 4-methoxyphenyl groups) to isolate pharmacophore contributions .

- Computational docking : highlights molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like carbonic anhydrase or prostaglandin synthases .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound’s bioactivity?

SAR studies require systematic variation of substituents and rigorous assay validation:

Q. What are the challenges in crystallizing this compound, and how can solubility be improved?

Crystallization challenges :

Q. Solubility enhancement :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.